molecular formula C23H18N2O7S B2589673 methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate CAS No. 1421441-81-7

methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate

Cat. No. B2589673
CAS RN: 1421441-81-7
M. Wt: 466.46
InChI Key: KVEPHZKIDCJWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C23H18N2O7S and its molecular weight is 466.46. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Halim and Ibrahim (2022) detailed the synthesis of a novel compound with a similar structural motif, focusing on spectral analysis, quantum studies, non-linear optical (NLO) properties, and thermodynamic characteristics. Their research highlighted the compound's stability and reactivity, which are crucial for potential applications in materials science and pharmacology (Halim & Ibrahim, 2022).

Molecular Structure Analysis

  • Wang et al. (2005) investigated the X-ray crystal structure of a related compound, emphasizing the coplanarity of certain moieties and the stabilization of the structure via intermolecular hydrogen bonds. This study provides insights into the molecular conformation that could influence the compound's reactivity and interaction with biological targets (Wang et al., 2005).

Potential Applications

  • Matiychuk et al. (2008) synthesized novel derivatives via domino-Knoevenagel–hetero-Diels–Alder reactions, which could have applications in the development of new pharmaceuticals or materials with specific optical properties (Matiychuk et al., 2008).
  • Tiwari et al. (2018) reported the synthesis of chromone-pyrimidine coupled derivatives, evaluating their antimicrobial activity and potential as drug candidates based on ADMET parameters. This highlights the possible pharmaceutical applications of compounds derived from similar structural frameworks (Tiwari et al., 2018).

properties

IUPAC Name

methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O7S/c1-30-14-8-7-10(22(28)31-2)9-12(14)25-20(26)16-15-11-5-3-4-6-13(11)32-23(29)17(15)19(24)33-18(16)21(25)27/h3-9,15-16,18H,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEPHZKIDCJWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)N2C(=O)C3C4C5=CC=CC=C5OC(=O)C4=C(SC3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate

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